molecular formula C20H26N4O2 B4917228 5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one

5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one

Cat. No.: B4917228
M. Wt: 354.4 g/mol
InChI Key: VSVLCGUQERFKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a methoxy-substituted indane moiety, a piperazine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one typically involves multiple steps:

    Formation of the Indane Moiety: The starting material, 6-methoxy-2,3-dihydro-1H-indene, is synthesized through a series of reactions, including methoxylation and hydrogenation.

    Piperazine Ring Formation: The indane derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Pyridazinone Core Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one is unique due to its combination of the indane, piperazine, and pyridazinone moieties.

Properties

IUPAC Name

5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22-20(25)12-18(13-21-22)24-8-6-23(7-9-24)14-17-10-15-4-3-5-16(15)11-19(17)26-2/h10-13H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVLCGUQERFKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=C(C=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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